

Application Notes and Protocols for (Rac)-Tivantinib in Animal Models

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Compound of Interest					
Compound Name:	(Rac)-Tivantinib				
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of **(Rac)-Tivantinib** (also known as ARQ 197) in various animal models. Tivantinib is a small-molecule inhibitor that has been investigated for its therapeutic potential against several types of cancer.

Data Presentation

The following tables summarize the quantitative data on the dosage, administration, and efficacy of Tivantinib in different animal xenograft models as reported in preclinical studies.

Table 1: (Rac)-Tivantinib Dosage and Administration in Animal Models



Cancer Type	Animal Model	Dosage	Administrat ion Route	Dosing Schedule	Reference
Multiple Cancers	Xenograft Mouse Models	200 mg/kg	Oral	Daily	[1][2][3]
Hepatocellula r Carcinoma	MHCC97L Xenograft Mice	100 mg/kg	Oral	Daily for 15 days	[4]
Hepatocellula r Carcinoma	MHCC97L Xenograft Mice	200 mg/kg	Oral	Daily for 15 days	[4]
Breast Cancer	Mouse Model	120 mg/kg	Oral	Not Specified	[2][3]

Table 2: Summary of Experimental Models and Key Outcomes



Cancer Type	Cell Line	Animal Model	Key Outcomes	Reference
Colon, Gastric, Breast, Prostate, Pancreatic	Various Human Cancer Cell Lines	Xenograft Mouse Models	Significant tumor growth reductions (45% to 79%)	[1]
Hepatocellular Carcinoma	MHCC97L	Xenograft Mice	Tumor growth inhibition rates of 30.9% (100 mg/kg) and 64.6% (200 mg/kg)	[4]
Breast Cancer	Not Specified	Mouse Model	Dramatic repression of subcutaneous tumor growth and metastatic growth in bone	[2][3]
Multiple Myeloma	Not Specified	Xenograft Mouse Model	Demonstrated efficacy	[5]
Various Cancers	Xenograft Tumors	Not Specified	Reduced levels of phosphorylated MET and decreased tumor volumes at 200 mg/kg	[2][3]

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies with Tivantinib in a xenograft mouse model.



Protocol 1: Xenograft Tumor Model Establishment and Tivantinib Administration

Objective: To evaluate the in vivo anti-tumor efficacy of Tivantinib in a subcutaneous xenograft mouse model.

Materials:

- Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
- (Rac)-Tivantinib (ARQ 197)
- Vehicle for Tivantinib formulation (e.g., 0.5% carboxymethylcellulose)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (27-30 gauge for injection, 20-22 gauge for oral gavage)
- Calipers
- Anesthesia (e.g., isoflurane)
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

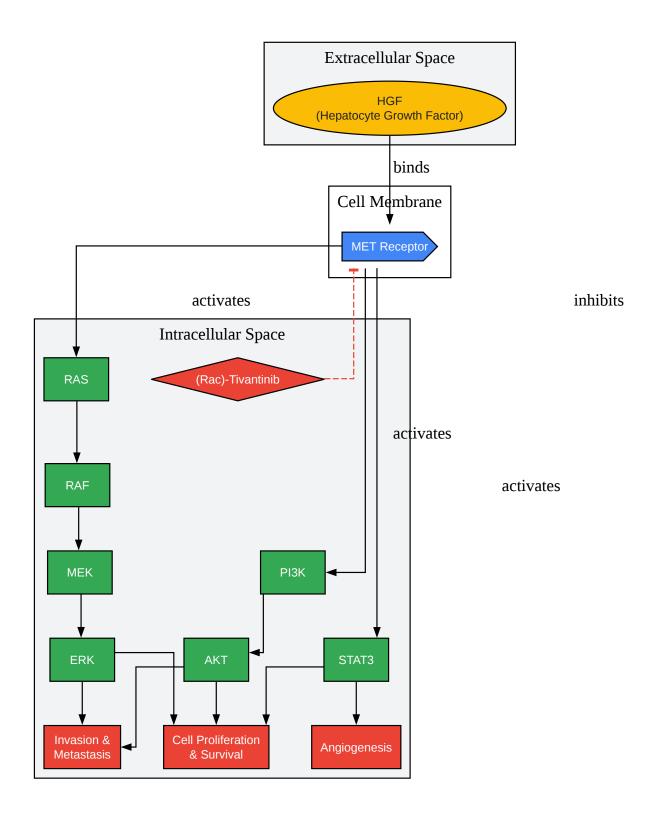
- Cell Culture and Preparation:
 - Culture cancer cells in appropriate media and conditions until they reach the desired confluence (typically 70-80%).
 - On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10⁷ to 2x10⁷ cells/mL. Keep cells on ice.



- Tumor Cell Inoculation:
 - Anesthetize the mice.
 - Inject 100-200 μL of the cell suspension subcutaneously into the flank of each mouse.
 - Monitor the mice for tumor growth.
- Tumor Growth Monitoring and Grouping:
 - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
- Tivantinib Preparation and Administration:
 - Prepare a fresh formulation of Tivantinib in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 200 μL administration volume).
 - Administer Tivantinib or vehicle control to the respective groups via oral gavage daily.
 Ensure the gavage needle is inserted correctly to avoid injury.
- Monitoring and Endpoint:
 - Monitor animal body weight and overall health status regularly.
 - Continue treatment for the specified duration (e.g., 15 days).[4]
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Tumors can be processed for further analysis (e.g., histopathology, Western blotting for p-MET).



Mandatory Visualizations Signaling Pathway Diagram



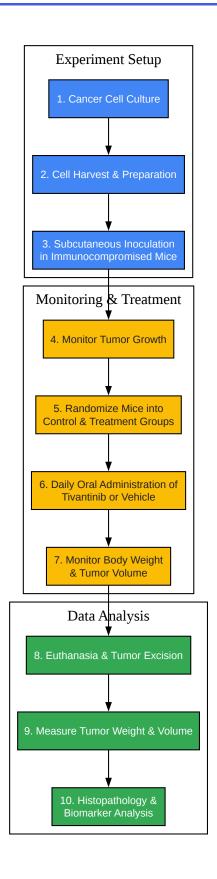


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Caption: Tivantinib inhibits the MET signaling pathway.

Experimental Workflow Diagram





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Caption: In vivo efficacy study workflow for Tivantinib.



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